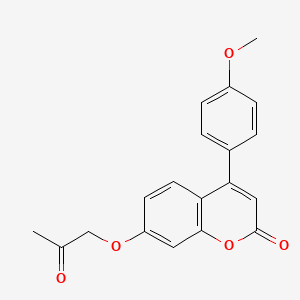

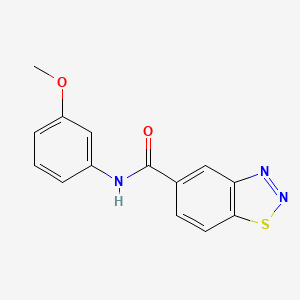

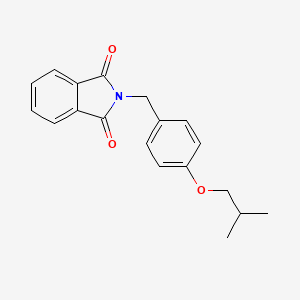

4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Dabigatran Etexilate, is a novel oral anticoagulant that has been approved for clinical use in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. It is a prodrug that is rapidly converted to its active form, Dabigatran, by esterases in the liver and plasma. Dabigatran is a direct thrombin inhibitor that selectively binds to both free and clot-bound thrombin, thereby inhibiting the conversion of fibrinogen to fibrin and preventing the formation of blood clots.

Wirkmechanismus

4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is a direct thrombin inhibitor that binds to both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin and the formation of blood clots. Unlike warfarin, which inhibits the synthesis of vitamin K-dependent clotting factors, 4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one has a more predictable anticoagulant effect and does not require regular monitoring of blood clotting parameters.

Biochemical and physiological effects:

4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate has been shown to have a rapid onset of action, with peak plasma concentrations reached within 2 hours of oral administration. It has a half-life of approximately 12-17 hours, depending on renal function, and is primarily excreted unchanged in the urine. 4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one has a low potential for drug interactions and does not require dose adjustments based on age, gender, body weight, or concomitant medications.

Vorteile Und Einschränkungen Für Laborexperimente

4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate has several advantages for use in laboratory experiments, including its predictable anticoagulant effect, ease of administration, and low potential for drug interactions. However, its use may be limited by its high cost and lack of availability in some countries.

Zukünftige Richtungen

There are several potential future directions for research on 4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate, including its use in other indications such as deep vein thrombosis and pulmonary embolism, its potential role in reducing the risk of thromboembolic events in patients with cancer, and the development of reversal agents for its anticoagulant effect in emergency situations. Additionally, further studies are needed to determine the optimal dosing and duration of therapy in different patient populations.

Synthesemethoden

The synthesis of 4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate involves the reaction of 4-(4-methoxyphenyl)-2-oxobutyric acid with ethyl bromoacetate to form 4-(4-methoxyphenyl)-3-oxobutyl ethanoate. This intermediate is then reacted with 2-aminoethanol to form 4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate.

Wissenschaftliche Forschungsanwendungen

4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one Etexilate has been extensively studied in preclinical and clinical trials for its efficacy and safety in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. It has been shown to be non-inferior to warfarin in preventing stroke and systemic embolism, with a lower risk of major bleeding and intracranial hemorrhage.

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-12(20)11-23-15-7-8-16-17(10-19(21)24-18(16)9-15)13-3-5-14(22-2)6-4-13/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPUOYSQFYIQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5696480.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide](/img/structure/B5696502.png)

![N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5696505.png)

![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5696514.png)

![3-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate](/img/structure/B5696542.png)